6-Ethoxyquinoxaline
Overview
Description
6-Ethoxyquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of quinoxaline consists of a benzene ring fused with a pyrazine ring, and the 6-ethoxy derivative has an ethoxy group attached to the sixth position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethoxyquinoxaline can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds in the presence of an acid catalyst. The reaction typically occurs in refluxing ethanol or acetic acid for several hours, yielding the desired quinoxaline derivative . Other methods include microwave-assisted synthesis, sonication, and ball milling, which offer more efficient and eco-friendly alternatives .
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves large-scale synthesis using similar condensation reactions. The use of green chemistry principles, such as transition-metal-free catalysis and environmentally benign solvents, is becoming increasingly popular in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxyquinoxaline undergoes various chemical reactions, including:
Reduction: Reduction of quinoxaline derivatives can lead to the formation of dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
Scientific Research Applications
6-Ethoxyquinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of quinoxaline, 6-ethoxy- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Shares structural similarities with quinoxaline and exhibits comparable properties.
Phthalazine: Another isomeric compound with a fused benzene and pyrazine ring system.
Uniqueness
6-Ethoxyquinoxaline stands out due to its specific substitution pattern, which can enhance its biological activity and make it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
6-ethoxyquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-13-8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOBHQYFMZJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477409 | |
Record name | Quinoxaline, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89770-34-3 | |
Record name | Quinoxaline, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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